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Compound of Interest

Compound Name:
Bis(cyclopropylmethyl)amine

hydrochloride

CAS No.: 405879-09-6

Cat. No.: B2710176

Get Quote

Executive Summary
Bis(cyclopropylmethyl)amine (CAS: 13487-52-0) is a secondary amine pharmacophore

increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity

compared to acyclic alkyl amines. Its mass spectral signature is distinct, characterized by a

dominant

-cleavage driven by the nitrogen lone pair, coupled with diagnostic cyclopropyl ring-opening
events. This guide provides a validated fragmentation map, distinguishing it from isomeric rigid
bicycles like Tropane.
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Property Detail

IUPAC Name N-(Cyclopropylmethyl)cyclopropylmethanamine

CAS Number 13487-52-0

Molecular Formula

C

H

N

Molecular Weight 125.21 g/mol

Structure
Secondary amine with two cyclopropylmethyl

substituents

Key Features

High ring strain (~27.5 kcal/mol per ring);

Metabolic resistance to

-oxidation

Experimental Protocol (GC-EI-MS)
To replicate the fragmentation patterns described, the following standardized protocol is

recommended. This ensures that thermal degradation does not artificially alter the observed

spectrum.

Sample Preparation
Solvent: Dichloromethane or Methanol (HPLC Grade).

Concentration: 10 µg/mL (10 ppm).

Derivatization: None required for direct EI, though TFA-derivatization can improve peak

shape if tailing occurs.

Instrument Conditions
Ionization: Electron Impact (EI) at 70 eV.
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Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid

thermal ring opening prior to ionization).

Inlet Temperature: 250°C (Splitless mode).

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min constant flow.

Fragmentation Analysis (The Product)
The Electron Impact (EI) mass spectrum of bis(cyclopropylmethyl)amine is dominated by the

stability of the immonium ion formed via

-cleavage.

Primary Fragmentation Pathway
Molecular Ion (

): Observed at m/z 125. The intensity is typically weak (<10%) due to the rapid fragmentation
of the aliphatic amine.

Base Peak (

-Cleavage): The radical cation localized on the nitrogen triggers the homolytic cleavage of
the C-C bond adjacent to the nitrogen atom (the bond between the

-methylene and the cyclopropyl ring).

Loss: Cyclopropyl radical (

, 41 Da).

Fragment:m/z 84 (

).

Mechanism: The lone pair on nitrogen assists in expelling the stable cyclopropyl radical,

forming a resonance-stabilized immonium ion:
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.

Secondary Pathways (Ring Opening)
The cyclopropyl group is highly strained and prone to ring opening upon high-energy collision.

Cyclopropyl Cation:m/z 41 (

). Formed by the direct cleavage of the cyclopropyl group or secondary fragmentation of the
m/z 84 ion.

Cyclopropylmethyl Cation:m/z 55 (

). Formed by inductive cleavage of the N-C bond, retaining the charge on the alkyl chain.
This is a diagnostic ion for cyclopropylmethyl groups.

Diagnostic Ion Table
m/z Intensity Identity Mechanism

125 Low Molecular Ion

84 100% (Base) -Cleavage (Loss of

Cyclopropyl radical)

55 Med-High

Inductive Cleavage

(Cyclopropylmethyl

cation)

41 High
Cyclopropyl cation /

Ring opening

30 Low

Secondary

rearrangement

(Primary amine

fragment)

Pathway Visualization
The following diagram illustrates the mechanistic causality of the observed ions.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2710176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

Molecular Ion
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(Radical Cation)

Base Peak
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m/z 84
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(-Cyclopropyl Radical 41 Da)

Cyclopropylmethyl
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m/z 55

Inductive Cleavage
(N-C Bond Break)

Cyclopropyl
Cation
m/z 41

Direct Ring Loss

Secondary Frag
(-C2H5N)

Blue: Precursor | Green: Base Peak | Red/Yellow: Diagnostic Fragments

Click to download full resolution via product page

Caption: Mechanistic flow of Bis(cyclopropylmethyl)amine fragmentation under 70 eV EI

conditions.

Comparative Performance (Alternatives)
To validate the identity of bis(cyclopropylmethyl)amine, it is crucial to compare its spectral

footprint against structural isomers that share the same molecular formula (

, MW 125) but possess different structural constraints.

Comparison: Bis(cyclopropylmethyl)amine vs. Tropane
Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) is a rigid bicyclic isomer. While both have MW

125, their fragmentation is drastically different due to the rigidity of the tropane bridge vs. the

flexibility of the cyclopropylmethyl chains.
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Feature
Bis(cyclopropylmethyl)ami
ne

Tropane (Isomer)

Structure Type Flexible, Acyclic Amine Rigid, Bicyclic Amine

Base Peak
m/z 84 (

-cleavage of side chain)

m/z 82 or m/z 83 (Bridgehead

cleavage)

Diagnostic Loss Loss of 41 (Cyclopropyl)
Loss of 29 (Ethylene bridge) or

43

Molecular Ion
Weak (

)

Moderate (

) due to rigid stability

Distinction
Presence of m/z 55 (CPM

group)

Absence of m/z 55; Presence

of m/z 96

Differentiation Logic
The presence of the m/z 84 peak is the primary "fingerprint" for the

bis(cyclopropylmethyl)amine structure. If the spectrum shifts to a base peak of m/z 82 or m/z

96, the analyte is likely a cyclic or bicyclic isomer (like Tropane or Indolizidine) rather than the

bis-CPM derivative.
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Unknown Analyte
MW = 125 (C8H15N)

Identify Base Peak

Base Peak: m/z 84

Dominant Alpha Cleavage

Base Peak: m/z 82 or 83

Bridgehead Cleavage

Check for m/z 55
(Cyclopropylmethyl)

ID: Tropane / Bicyclic IsomerID: Bis(cyclopropylmethyl)amine

Present Absent

Click to download full resolution via product page

Caption: Decision tree for distinguishing Bis(cyclopropylmethyl)amine from isomeric bicyclic

amines.
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To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
Bis(cyclopropylmethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2710176/docs#technical-guide-mass-spectrometry-
fragmentation-of-bis-cyclopropylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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